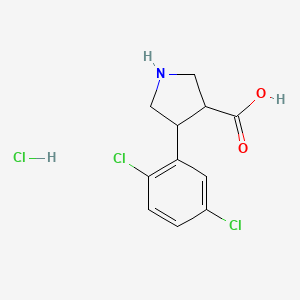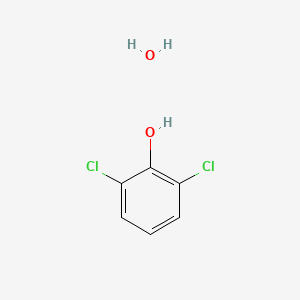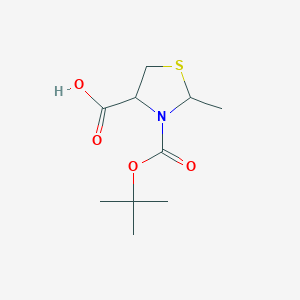
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, hydrogen peroxide for hydroxylation, and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Análisis De Reacciones Químicas
Types of Reactions
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is unique due to its specific chemical structure, which provides a balance between potency and side effects. Its chlorination and acetylation confer distinct pharmacokinetic properties, making it suitable for specific therapeutic applications.
Propiedades
Fórmula molecular |
C23H27ClO6 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
[2-(6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8-9,14-15,18,20,27,29H,5,7,10-11H2,1-3H3 |
Clave InChI |
GXDOZSMUPXSHBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)Cl)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)

